molecular formula C4H3ClN2 B057796 Chloropyrazine CAS No. 14508-49-7

Chloropyrazine

Cat. No.: B057796
CAS No.: 14508-49-7
M. Wt: 114.53 g/mol
InChI Key: GELVZYOEQVJIRR-UHFFFAOYSA-N
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Description

Elimusertib is a small-molecule inhibitor of ataxia telangiectasia and Rad3-related protein (ATR). It is currently being tested clinically in various cancer entities in both adults and children. Elimusertib has shown promising preclinical antitumor activity, particularly in pediatric solid tumor models .

Scientific Research Applications

Elimusertib has a wide range of scientific research applications, including:

Safety and Hazards

Chloropyrazine is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Chloropyrazine has been used in the development of lithium-sulfur batteries . The presence of this compound facilitated the formation of a robust and smooth organic-inorganic hybrid solid-electrolyte interface (SEI) enriched with LiCl . This work offers a promising direction for advanced electrolyte design in lithium-sulfur batteries .

Biochemical Analysis

Biochemical Properties

Chloropyrazine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of benzothiazepine derivatives, which have shown significant antitubercular activities . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

This compound can have various effects on cells and cellular processes. For example, certain derivatives of this compound have shown cytotoxic activities, indicating that they can influence cell function . This could potentially involve impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and depends on the specific biochemical context. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that certain derivatives of this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary depending on the specific biochemical context. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of elimusertib involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The industrial production methods for elimusertib are proprietary and involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically disclosed in patent literature and scientific publications .

Chemical Reactions Analysis

Elimusertib undergoes various chemical reactions, including:

    Oxidation: Elimusertib can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify elimusertib, potentially altering its pharmacological properties.

    Substitution: Elimusertib can undergo substitution reactions, where specific functional groups are replaced with others to create analogs with different properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Elimusertib is unique among ATR inhibitors due to its high selectivity and potency. Similar compounds include:

Elimusertib stands out for its strong preclinical antitumor activity and potential for clinical use in pediatric cancers .

Properties

IUPAC Name

2-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELVZYOEQVJIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065779
Record name Chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14508-49-7
Record name Chloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14508-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014508497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chloropyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-chloropyrazine?

A1: The molecular formula of 2-chloropyrazine is C4H3ClN2, and its molecular weight is 126.55 g/mol. []

Q2: How can 2-chloropyrazine be synthesized?

A2: 2-chloropyrazine can be synthesized through various methods. One approach involves reacting 2-chloropyrazine 1-oxide with refluxing phosphoryl chloride in the presence of an amine. [] Another method utilizes the reaction of 3-substituted pyrazine 1-oxides with chloroacetyl chloride instead of phosphoryl chloride to yield 6-substituted 2-chloropyrazines. []

Q3: What spectroscopic data can be used to characterize 2-chloropyrazine and its derivatives?

A3: Researchers frequently utilize 1H NMR, 13C NMR, IR, and mass spectrometry to confirm the structures of 2-chloropyrazine and its derivatives. [, , ]

Q4: How does the chlorine atom in chloropyrazines influence their reactivity?

A4: The chlorine atom in chloropyrazines serves as a key site for nucleophilic substitution reactions. This reactivity enables the introduction of various functional groups, leading to diverse pyrazine derivatives. For instance, reactions with sodium methoxide, sodium benzyl oxide, and sodium azide are reported. [, ]

Q5: Can chloropyrazines undergo cross-coupling reactions?

A5: Yes, chloropyrazines are highly amenable to palladium-catalyzed cross-coupling reactions. This enables the formation of new C-C bonds by reacting with various substrates like ethylenes, acetylenes, and aromatic heterocycles. [, , , , ]

Q6: What is the role of palladium catalysts in cross-coupling reactions involving chloropyrazines?

A6: Palladium catalysts facilitate the formation of a carbon-palladium bond with chloropyrazines, enabling subsequent reactions with various coupling partners like acetylenes. The choice of palladium catalyst can influence the reaction outcome. For example, tetrakis(triphenylphosphine) palladium effectively catalyzes reactions with chloro-alkylpyrazines, while a combination of bis(triphenylphosphine) palladium dichloride and copper(I) iodide is preferred for chloro-phenylpyrazines. []

Q7: What type of products are obtained from the palladium-catalyzed cross-coupling of chloropyrazines with acetylenes?

A7: The reaction leads to the formation of alkynylpyrazines. Interestingly, when 3-chloropyrazine 1-oxide reacts with 1-hexyne, both the expected 3-(1-hexynyl)pyrazine 1-oxide and the codimerization product, 3-(2-butyl-1-octen-3-ynyl)pyrazine 1-oxide, are observed. []

Q8: Can chloropyrazines be used as ligands in coordination compounds?

A8: Yes, chloropyrazines can act as N-donor ligands in coordination compounds with various transition metals, including zinc, nickel, manganese, cadmium, and copper. The resulting complexes exhibit diverse structural motifs and potential applications in materials chemistry. [, , , , , , , ]

Q9: What structural features are observed in cadmium halide coordination polymers containing 2-chloropyrazine or 2-methylpyrazine?

A9: Both ligands form similar one-dimensional chain structures where cadmium cations, octahedrally coordinated by two N-donor ligands and four halides, are linked by bridging halide anions. Interestingly, the 2-methylpyrazine complexes exhibit thermal reactivity, transforming into ligand-deficient species upon heating, whereas the 2-chloropyrazine analogues do not. []

Q10: Have any computational studies been conducted on chloropyrazine derivatives?

A10: Yes, computational studies, including molecular docking, have been employed to investigate the potential binding interactions of this compound derivatives with biological targets. For example, docking studies of a this compound-tethered pyrimidine derivative against dihydrofolate reductase (DHFR) revealed favorable binding interactions, suggesting its potential as an antiproliferative agent. []

Q11: How do structural modifications of chloropyrazines affect their biological activity?

A11: Structural modifications significantly influence the biological activities of this compound derivatives. For instance, introducing various substituents on the pyrazine ring, such as benzylamino groups, can modulate their antimycobacterial activity. [] Furthermore, incorporating this compound into larger frameworks, such as pyrimidine derivatives, can lead to potent antimicrobial and antiproliferative agents. []

Q12: How was the stability of a potential drug candidate containing this compound assessed?

A12: A stability-indicating UPLC method was developed and validated according to ICH guidelines to assess the stability of a novel epithelial sodium channel blocker, N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate. This method ensures specificity, linearity, accuracy, precision, and robustness in quantifying the drug and detecting potential degradation products under various stress conditions. []

Q13: What is the in vivo efficacy of sulfathis compound against coccidial infections in chickens?

A13: Studies have demonstrated that sulfathis compound effectively suppresses oocyst discharge in chickens infected with Eimeria tenella and Eimeria acervulina. Notably, its anticoccidial activity surpasses that of sulfadimethoxine. Administering sulfathis compound at different stages of Eimeria tenella infection revealed that treatment during schizogony completely suppressed the parasite. []

Q14: Which pyrazine derivative showed promising anti-tuberculosis activity?

A14: Among a series of synthesized pyrazinecarboxamides, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv with an MIC of 6 µM. Importantly, this compound demonstrated low cytotoxicity in the HepG2 cell line, indicating a favorable safety profile. []

Q15: Are there any known toxicity concerns associated with this compound derivatives?

A15: While specific toxicity data for this compound itself is limited within the provided research, studies on its derivatives highlight potential concerns. For instance, pyrazine diazohydroxide (PZDH), metabolized to 2-chloropyrazine, exhibited dose-limiting thrombocytopenia and neutropenia in a phase I clinical trial. [] Additionally, some amiloride analogs, structurally similar to this compound, demonstrated cytotoxicity and inhibition of protein synthesis. []

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